Superior Oral Bioavailability and Altered PK Profile of 5-Fluoro-2-Hydroxypyrimidine (5-FP) Compared to 5-Fluorouracil (5-FU)
As a prodrug of 5-FU, 5-fluoro-2-hydroxypyrimidine (5-FP) demonstrates a significantly improved pharmacokinetic profile for oral administration. In a comparative study in BDF1 mice, oral 5-FP at 25 mg/kg achieved 100% bioavailability, whereas 5-FU is known for its inconsistent and limited oral bioavailability due to intestinal metabolism [1]. This superior oral performance is attributed to 5-FP's selective activation by hepatic aldehyde oxidase, bypassing the gastrointestinal first-pass effect that plagues 5-FU [1].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 100% (at 25 mg/kg) and 78% (at 50 mg/kg) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) (low and inconsistent oral bioavailability) |
| Quantified Difference | 5-FP achieves near-complete oral bioavailability compared to the erratic and low bioavailability of oral 5-FU. |
| Conditions | BDF1 mice; oral administration |
Why This Matters
This data directly supports the selection of 5-FP for oral prodrug development programs, circumventing the clinical limitations of oral 5-FU and offering a more predictable and potentially more effective route of administration.
- [1] Guo, X., Lerner-Tung, M., Chen, H. X., Chang, C. N., Zhu, J. L., Chang, C. P., ... & Pizzorno, G. (1995). 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. Biochemical Pharmacology, 49(8), 1111-1116. View Source
